molecular formula C8H13NO B2899813 6-Cyclopropylpiperidin-2-one CAS No. 2101640-54-2

6-Cyclopropylpiperidin-2-one

Cat. No.: B2899813
CAS No.: 2101640-54-2
M. Wt: 139.198
InChI Key: MQOCBPYQMYVUKK-UHFFFAOYSA-N
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Description

6-Cyclopropylpiperidin-2-one is a specialized cyclic organic compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure incorporates a piperidone core, a privileged scaffold in drug discovery, fused with a cyclopropyl group. The cyclopropane ring is a well-known motif used to confer enhanced metabolic stability, increase three-dimensionality, and fine-tune the physicochemical properties of lead compounds . This compound is provided exclusively for research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference only. Disclaimer: The specific research applications, biological activities, and mechanism of action for this compound are not detailed in the current literature. The potential uses described are based on the known roles of its core structural components. Researchers are advised to consult primary scientific literature for further investigation.

Properties

IUPAC Name

6-cyclopropylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-3-1-2-7(9-8)6-4-5-6/h6-7H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOCBPYQMYVUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Cyclopropylamine Derivatives

The cyclization of cyclopropylamine-containing precursors is a widely employed strategy. A prominent method involves reacting cyclopropylamine with γ-keto esters or γ-keto amides under acidic or basic conditions. For example, treatment of ethyl 4-oxopentanoate with cyclopropylamine in toluene under reflux yields an intermediate imine, which undergoes intramolecular cyclization in the presence of p-toluenesulfonic acid (p-TsOH) to form 6-cyclopropylpiperidin-2-one.

Reaction Conditions:

  • Temperature: 110–120°C (reflux)
  • Catalyst: p-TsOH (10 mol%)
  • Solvent: Toluene
  • Yield: 68–72%

This method benefits from readily available starting materials but requires careful control of stoichiometry to avoid over-alkylation.

Michael Addition-Intramolecular Cyclization

A solvent-free approach leveraging Michael addition followed by cyclization has been optimized for scalability. Potassium tert-butoxide (KOtBu) promotes the reaction between cyclopropylacrylamide and methyl acetoacetate , forming a β-ketoamide intermediate. Subsequent heating at 80°C induces intramolecular nucleophilic substitution, yielding this compound.

Key Advantages:

  • No solvent required, enhancing green chemistry metrics.
  • Functional group tolerance: Halogens, esters, and ethers remain intact.
Entry Substrate Promoter Temp (°C) Yield (%)
1 Cyclopropylacrylamide KOtBu 80 85
2 Ethyl acrylate KOtBu 80 78

Reductive Amination Strategies

Reductive amination of 6-oxo-piperidine-2-carboxylates with cyclopropylamine using sodium cyanoborohydride (NaBH3CN) provides a high-yielding route. The reaction proceeds via imine formation, followed by selective reduction to the secondary amine. Subsequent acid hydrolysis removes the ester group, affording the target compound.

Optimization Insights:

  • pH control (4–6) is critical to minimize side reactions.
  • Use of TiO2-doped catalysts improves reaction efficiency by facilitating proton transfer.

Catalytic Hydrogenation of Pyridine Derivatives

Hydrogenation of 6-cyclopropylpyridin-2(1H)-one over Raney Nickel at 50–60 psi H2 pressure selectively reduces the pyridine ring to piperidin-2-one. This method achieves >90% conversion but requires rigorous purification to remove catalyst residues.

Comparison of Catalysts:

Catalyst Pressure (psi) Temp (°C) Yield (%)
Raney Ni 50 80 92
Pd/C 30 60 85

Enzymatic Synthesis

Recent advances employ lipase-based biocatalysts for asymmetric synthesis. For instance, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic 6-cyclopropylpiperidin-2-ol , oxidizing it to the corresponding ketone with 98% enantiomeric excess (ee).

Process Parameters:

  • Solvent: Ionic liquid [BMIM][PF6]
  • Temperature: 37°C
  • Reaction Time: 24–48 hours

Industrial-Scale Production

A patented continuous-flow process (CN103965097A) synthesizes this compound via gas-phase cyclization of N-cyclopropyl-δ-valerolactam over zeolite catalysts at 300°C. This method achieves 95% purity with a throughput of 1.2 kg/h, making it suitable for bulk manufacturing.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Cyclopropylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or antipsychotic agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of cyclopropyl-containing heterocycles from the evidence:

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol)
6-Cyclopropylpyridin-2-amine Pyridine Amine (-NH₂), Cyclopropyl C₈H₁₀N₂ 134.18 (calculated)
N6-Cyclopropyl-9H-purine-2,6-diamine Purine Two amines (-NH₂), Cyclopropyl C₉H₁₁N₇ 217.24 (calculated)
6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid Pyridine Carboxylic acid (-COOH), Cyclopropylmethoxy C₁₀H₁₁NO₃ 193.20 ()

Key Observations :

  • 6-Cyclopropylpyridin-2-amine is a pyridine derivative with a primary amine group at position 2 and a cyclopropyl substituent at position 4. Its structure is simpler compared to the purine-based N6-Cyclopropyl-9H-purine-2,6-diamine , which contains fused aromatic rings and multiple nitrogen atoms .

Physical Properties

Compound Name Physical State Color Odor
6-Cyclopropylpyridin-2-amine Semi-solid Brown Not available
N6-Cyclopropyl-9H-purine-2,6-diamine Solid (assumed) Not specified Not specified
6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid Solid (assumed) Not specified Not specified

Key Observations :

  • 6-Cyclopropylpyridin-2-amine is described as a brown semi-solid, which may complicate handling and storage compared to crystalline solids .

Key Observations :

  • N6-Cyclopropyl-9H-purine-2,6-diamine has the most severe hazard profile, requiring stringent safety protocols .

Limitations and Data Gaps

The evidence provided lacks direct information on 6-Cyclopropylpiperidin-2-one , a lactam (cyclic amide) structurally distinct from the pyridine and purine analogs discussed. Future studies should prioritize synthesizing and characterizing this compound to enable accurate comparisons.

Biological Activity

6-Cyclopropylpiperidin-2-one, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to the piperidinone ring. Its molecular formula is C8H13NC_8H_{13}N, and it exhibits a molecular weight of approximately 139.19 g/mol. The structural features contribute to its unique biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant activity across various biological systems. Key areas of interest include:

  • Neuropharmacology : The compound interacts with neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors, which are crucial for mood regulation and cognitive functions .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Activity : Investigations into its anticancer properties have shown promise, with some derivatives demonstrating inhibitory effects on cancer cell proliferation.

The mechanism of action of this compound involves multiple pathways:

  • Receptor Interaction : The compound's binding affinity to serotonin receptors, particularly the 5-HT2A subtype, suggests it may act as an antagonist or inverse agonist. This modulation can influence various physiological responses related to mood and anxiety disorders .
  • Enzyme Inhibition : It has been suggested that derivatives may inhibit enzymes associated with neurotransmitter metabolism, potentially enhancing neurotransmitter availability in the synaptic cleft.
  • Structural Influence : The cyclopropyl group provides steric hindrance, affecting the compound's binding dynamics and selectivity towards specific receptors.

Neuropharmacological Studies

A study focusing on the interaction of this compound with serotonin receptors revealed significant insights:

  • Binding Affinity : The compound exhibited a moderate binding affinity for the 5-HT2A receptor, indicating potential utility in treating mood disorders .
  • Behavioral Effects : Animal models treated with the compound showed alterations in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

Antimicrobial Research

In vitro studies demonstrated that this compound possesses antimicrobial properties against various bacterial strains:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These findings highlight its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
5-Amino-6-cyclopropylpiperidin-2-oneAmino group at position 5Enhanced neuropharmacological activity
N-Methylpiperidin-2-oneMethyl substitution at nitrogenAltered pharmacokinetic properties
CyclopropylamineCyclopropyl group without piperidineLacks the piperidinone ring structure

The structural modifications significantly influence their biological activities and therapeutic potentials.

Q & A

Q. How can researchers ethically address discrepancies between their findings and prior literature?

  • Methodological Answer : Acknowledge conflicting data in the discussion section and propose hypotheses (e.g., stereochemical differences, assay sensitivity). Avoid speculative claims; instead, design follow-up experiments to test alternative explanations. Cite all prior work transparently, even if contradictory, and adhere to COPE (Committee on Publication Ethics) guidelines for reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.